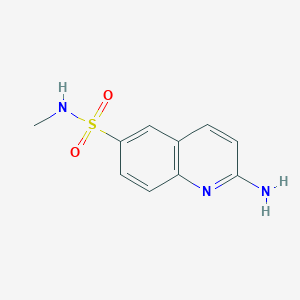

2-amino-N-méthylquinoléine-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-N-methylquinoline-6-sulfonamide is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a sulfonamide group, a common moiety in various drugs due to its bioactive properties. The presence of the amino and methyl groups on the quinoline ring structure suggests that this compound could have interesting chemical and biological activities, potentially including vasodilatory effects as indicated by related compounds in the provided research.

Synthesis Analysis

The synthesis of related sulfonamide derivatives has been explored in the literature. For instance, the synthesis of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives was achieved from 5-isoquinolinesulfonic acid, which suggests a possible route for synthesizing the 2-amino-N-methylquinoline-6-sulfonamide by modifying the starting materials and reaction conditions . Additionally, the use of 2-methylquinoline in the oxidative ring-opening of N-sulfonyl aziridines with DMSO indicates that methylquinoline derivatives can be key intermediates in the synthesis of complex sulfonamide structures, potentially including the target compound .

Molecular Structure Analysis

The molecular structure of 2-amino-N-methylquinoline-6-sulfonamide would include a quinoline core with a sulfonamide group at the 6-position. The amino group would likely be at the 2-position, and a methyl group would be attached to the nitrogen of the sulfonamide, contributing to the molecule's overall polarity, solubility, and potential for hydrogen bonding. These structural features are important for the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

While specific reactions of 2-amino-N-methylquinoline-6-sulfonamide are not detailed in the provided papers, the chemical reactivity of sulfonamide derivatives can be inferred. Sulfonamides are known to participate in various chemical reactions, including alkylation, acylation, and nucleophilic substitution, due to the presence of the reactive sulfonamide nitrogen . The amino group on the quinoline ring could also undergo reactions typical for amines, such as alkylation or acylation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-N-methylquinoline-6-sulfonamide would be influenced by its molecular structure. The compound is likely to be solid at room temperature, with a melting point that could be determined experimentally. Its solubility in water and organic solvents would depend on the balance between the polar sulfonamide group and the aromatic quinoline ring. The presence of the amino group could enhance solubility in acidic conditions due to protonation, while the methyl group could slightly increase hydrophobic character. The compound's chemical stability, acidity of the sulfonamide hydrogen, and basicity of the amino group would be key properties influencing its reactivity and potential biological activity.

Applications De Recherche Scientifique

Chimie médicinale

Les motifs quinoléine, tels que le “2-amino-N-méthylquinoléine-6-sulfonamide”, sont essentiels dans plusieurs composés hétérocycliques pharmacologiquement actifs en raison de leurs diverses applications en chimie médicinale et industrielle . Ils sont considérés comme une structure privilégiée dans les programmes de découverte de médicaments en raison de leur large spectre de réponses biologiques .

Applications anticancéreuses

Les dérivés de la quinoléine ont montré un potentiel significatif dans les traitements anticancéreux . Ils font partie de divers agents thérapeutiques et ont été largement utilisés dans le traitement de divers types de cancers .

Applications antimicrobiennes

Les dérivés de la quinoléine présentent une bonne activité antimicrobienne contre diverses espèces microbiennes Gram-positives et Gram-négatives . L'activité antimicrobienne des dérivés de la quinoléine dépend de la substitution sur le cycle pyridine hétérocyclique .

Applications antipaludiques

La quinoléine et ses dérivés ont été largement utilisés dans le traitement du paludisme . Certains dérivés synthétisés ont montré une activité antipaludique puissante par rapport aux traitements standard .

Applications anti-inflammatoires

Les dérivés de la quinoléine ont montré des effets anti-inflammatoires significatifs . Ils ont été largement utilisés dans le traitement de diverses affections inflammatoires .

Applications antioxydantes

Les dérivés de la quinoléine ont montré des effets antioxydants significatifs . Ils ont été largement utilisés dans le traitement de diverses affections liées au stress oxydatif .

Mécanisme D'action

Target of Action

The primary targets of 2-amino-N-methylquinoline-6-sulfonamide are enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

2-amino-N-methylquinoline-6-sulfonamide interacts with its targets by inhibiting their activity. This inhibition disrupts the normal functioning of the enzymes, leading to changes in the biological processes they regulate .

Pharmacokinetics

Like other sulfonamides, it is expected to have good oral bioavailability and to be metabolized primarily in the liver .

Result of Action

The molecular and cellular effects of 2-amino-N-methylquinoline-6-sulfonamide’s action include the disruption of normal cellular processes in bacteria, leading to their inability to grow and reproduce. This results in the effective treatment of bacterial infections .

Action Environment

The action, efficacy, and stability of 2-amino-N-methylquinoline-6-sulfonamide can be influenced by various environmental factors. For instance, the presence of other medications can affect its absorption and metabolism. Additionally, factors such as pH and temperature can impact its stability and efficacy .

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-N-methylquinoline-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-12-16(14,15)8-3-4-9-7(6-8)2-5-10(11)13-9/h2-6,12H,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGZOAOWTAMRHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(C=C1)N=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B2525374.png)

![N-(5-methylisoxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2525380.png)

![[3-(3,3,3-Trifluoropropoxy)phenyl]methanamine](/img/structure/B2525382.png)

![1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2525386.png)

![4-(9-Phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one](/img/structure/B2525387.png)

![N1-(2-(diethylamino)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2525391.png)

![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-6-fluorobenzoic acid](/img/structure/B2525397.png)